Ethyl 3-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]-2-oxopropanoate
Overview
Description
Ethyl 3-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]-2-oxopropanoate, also known as this compound, is a useful research compound. Its molecular formula is C19H28N2O5 and its molecular weight is 364.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Asymmetric Reduction of Keto Esters
Ethyl 3-aryl-3-oxopropanoates, including compounds with nitrophenyl groups, have been enantioselectively reduced to their corresponding (S)-alcohols using the fungus Rhizopus arrhizus and other Rhizopus species. This process, which highlights the potential of biocatalysis in asymmetric synthesis, was optimized with Rhizopus arrhizus (wild type) and Rhizopus nivius NCIM 958 over a 6-hour incubation period. Extending the incubation led to ester hydrolysis and further microbial reduction, particularly for the nitrophenyl ester derivatives (Salvi & Chattopadhyay, 2006).
Crystal Structure Analysis
The crystal structures of compounds with similar frameworks to Ethyl 3-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]-2-oxopropanoate have been analyzed, revealing boat conformations for the heterocyclic rings. Such studies provide insights into the molecular configurations and intermolecular interactions of complex organic molecules, which are crucial for understanding their reactivity and potential applications in scientific research (Nesterov & Viltchinskaia, 2001).
Synthesis and Reactivity Studies
Various synthetic approaches and reactivity studies of compounds structurally related to this compound have been explored. These include methodologies for constructing heterocyclic frameworks and investigations into cycloaddition reactions, providing valuable information for the synthesis and functionalization of complex organic molecules (Gladow, Doniz‐Kettenmann, & Reissig, 2014).
Applications in Material Science
The interaction between azo groups and side groups like nitrophenyl derivatives in copolymers has been studied for their potential in reversible optical storage. This research demonstrates the utility of such organic compounds in the development of advanced materials with photoresponsive properties, contributing to the field of material science (Meng, Natansohn, Barrett, & Rochon, 1996).
Future Directions
Properties
IUPAC Name |
ethyl 3-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]-2-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O5/c1-4-11-20(12-5-2)13-10-15-8-7-9-17(21(24)25)16(15)14-18(22)19(23)26-6-3/h7-9H,4-6,10-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOIUFZMYXSJNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCC1=C(C(=CC=C1)[N+](=O)[O-])CC(=O)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50632890 | |
Record name | Ethyl 3-{2-[2-(dipropylamino)ethyl]-6-nitrophenyl}-2-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50632890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91374-24-2 | |
Record name | Ethyl 2-[2-(dipropylamino)ethyl]-6-nitro-α-oxobenzenepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91374-24-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-{2-[2-(dipropylamino)ethyl]-6-nitrophenyl}-2-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50632890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.